Product packaging for Anemoside B4(Cat. No.:)

Anemoside B4

Cat. No.: B1252510
M. Wt: 1221.4 g/mol
InChI Key: OUHBKBTZUPLIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anemoside B4 is a high-purity triterpenoid saponin isolated from the roots of Pulsatilla chinensis. It serves as a key bioactive compound for scientific research due to its multifaceted pharmacological activities, primarily its potent anti-inflammatory and antioxidant properties. Recent studies have elucidated several specific molecular mechanisms of action, making it a valuable compound for investigating various disease models. In research settings, this compound has been shown to directly target the RAGE receptor, thereby inhibiting the AGE/RAGE signaling axis and attenuating ferroptosis, a form of iron-dependent cell death. This mechanism has demonstrated protective effects in models of sepsis-induced acute lung injury . Furthermore, this compound has been found to bind directly to NEK7, effectively inhibiting the activation of the NLRP3 inflammasome and subsequent pyroptosis, which alleviates inflammation in models of acute gouty arthritis . Its research applications extend to other areas, including the mitigation of chemotherapy-induced myelosuppression by reducing oxidative stress and DNA damage , the improvement of cardiac function after myocardial infarction by modulating the HTR2A/ERK pathway , and the alleviation of ulcerative colitis by activating the aryl hydrocarbon receptor (AhR) . Additionally, it has shown potential in diabetes research by promoting glucose uptake in skeletal muscle cells via the PI3K/AKT/GLUT4 pathway and in oncology research for its ability to suppress tumor growth and ferroptosis in osteosarcoma models . This wide spectrum of targeted actions establishes this compound as a versatile and promising candidate for exploring novel therapeutic strategies in immunology, oncology, metabolic disease, and beyond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H96O26 B1252510 Anemoside B4

Properties

IUPAC Name

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 9-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H96O26/c1-23(2)26-11-16-59(54(75)85-52-45(73)41(69)38(66)30(81-52)21-77-49-46(74)42(70)47(29(19-60)80-49)83-50-43(71)39(67)35(63)24(3)78-50)18-17-57(7)27(34(26)59)9-10-32-55(5)14-13-33(56(6,22-61)31(55)12-15-58(32,57)8)82-53-48(37(65)28(62)20-76-53)84-51-44(72)40(68)36(64)25(4)79-51/h24-53,60-74H,1,9-22H2,2-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHBKBTZUPLIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H96O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1221.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Research on Biological Activities and Pharmacological Effects of Anemoside B4

Anti-inflammatory Actions and Immunomodulation

Anemoside B4 (AB4) has demonstrated significant anti-inflammatory and immunomodulatory properties in various in vivo and in vitro models. nih.govresearchgate.net Its anti-inflammatory effects are mediated through multiple pathways, impacting both cellular and humoral immunity and showing efficacy in specific inflammatory conditions. nih.govresearchgate.net

Mechanisms of Inflammation Attenuation

Research indicates that AB4 attenuates inflammation through several key mechanisms. It has been shown to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammatory responses. nih.govnih.govscilit.com AB4 also modulates the TLR4/NF-κB/MAPK signaling pathway, which is involved in the inflammatory cascade in conditions like acute ulcerative colitis. capes.gov.brresearchgate.net Furthermore, AB4 can block NLRP3 inflammasome activation, a crucial component of the innate immune response that triggers the release of pro-inflammatory cytokines. nih.govnih.govnih.govresearchgate.net Studies have also identified pyruvate (B1213749) carboxylase (PC) as a direct cellular target of AB4 in modulating inflammation, particularly in colitis. scilit.comscilit.com AB4's interaction with PC can lead to the reprogramming of macrophage function. scilit.comscilit.com Additionally, AB4 has been shown to disrupt the dimerization of TLR4, further contributing to its anti-inflammatory effects. nih.govnih.gov

AB4 has been observed to suppress the expression and release of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. nih.govnih.govcapes.gov.brnih.govnih.govnih.govresearchgate.net It also inhibits the expression of inflammatory enzymes such as iNOS and COX-2. nih.gov In the context of abdominal aortic aneurysm (AAA), AB4 decreases vascular inflammation and suppresses the expression and activity of matrix metalloproteinases (MMPs), which play a role in tissue degradation during inflammation. frontiersin.orgnih.govnih.gov

Immunomodulatory Effects on Cellular and Humoral Immunity

This compound exhibits immunomodulatory effects by influencing various aspects of the immune system. It has been reported to decrease the CD4+/CD8+ ratio and inhibit splenic lymphocyte proliferation. nih.gov AB4 can also modulate the NF-κB and TLR4/MyD88 signaling pathways in immune cells. researchgate.net Some studies suggest that AB4 may decrease Th1 cell activation while promoting Th2 cell-mediated anti-inflammatory responses by reducing the expression of IL-12 and STAT4 and enhancing the expression of IL-4 and STAT6. researchgate.net

Investigations in Specific Inflammatory Conditions

This compound has been investigated for its therapeutic potential in several specific inflammatory conditions:

Colitis: AB4 has shown promise in ameliorating experimental colitis induced by TNBS or DSS in rodents. nih.govcapes.gov.brscilit.comresearchgate.netscilit.comacs.org Its effects include reducing tissue damage, inflammatory cell infiltration, and pro-inflammatory cytokine production in the colon. nih.govcapes.gov.brresearchgate.net AB4's protective effect in colitis may involve inhibiting apoptosis of intestinal epithelial cells and modulating the S100A9/MAPK/NF-κB signaling pathway and TLR4/NF-κB/MAPK pathway. nih.govcapes.gov.brresearchgate.net Targeting pyruvate carboxylase also appears to be a mechanism by which AB4 alleviates colitis. scilit.comscilit.com

Acute Gouty Arthritis: AB4 has demonstrated the ability to alleviate acute gouty arthritis induced by monosodium urate (MSU). nih.govepo.org Its mechanism involves inhibiting NLRP3 inflammasome activation by directly targeting NEK7 and modulating the NF-κB signaling pathway, thereby mitigating inflammation and pyroptosis. nih.govresearchgate.netnih.gov

Acute Lung Injury: Studies have indicated that AB4 protects against acute lung injury by attenuating inflammation. nih.govnih.govfrontiersin.orgresearchgate.net This protective effect is mediated through blocking NLRP3 inflammasome activation and TLR4 dimerization. nih.govnih.gov AB4 suppresses the expression of inflammatory mediators and cytokines in the lungs. nih.gov

Abdominal Aortic Aneurysm: AB4 has been shown to attenuate the pathogenesis of abdominal aortic aneurysm (AAA) in mouse models. frontiersin.orgnih.govnih.govresearchgate.net It achieves this by limiting vascular smooth muscle cell (VSMC) transdifferentiation and reducing vascular inflammation. frontiersin.orgnih.govnih.gov AB4 prevents VSMC dedifferentiation and transdifferentiation into macrophage-like cells, decreases vascular inflammation, and suppresses MMP expression and activity. frontiersin.orgnih.govnih.gov This effect is, at least in part, dependent on inhibiting KLF4 mediated VSMC transdifferentiation and inflammation. nih.govresearchgate.net

Mastitis: Research in dairy cows with clinical mastitis has shown that AB4 has a therapeutic effect. nih.govtandfonline.comresearchgate.netmdpi.comtandfonline.com AB4 treatment significantly decreased the concentrations of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in the serum of affected cows. nih.govresearchgate.net Proteomics analysis suggests that AB4 regulates protein levels involved in chemokine signal transduction, leukocyte migration, and the MAPKs pathway to improve the inflammatory response. tandfonline.comtandfonline.com AB4 appears to alleviate the inflammatory response in mastitis by regulating lipid metabolism and activating the mammary complement system. nih.govtandfonline.commdpi.comtandfonline.com

Here is a summary of AB4's effects on inflammatory markers in specific conditions:

Inflammatory ConditionModel UsedKey Inflammatory Markers Affected by AB4Effect of AB4References
ColitisTNBS-induced rats, DSS-induced mice/ratsIL-1β, IL-6, TNF-α, S100A9, proteins in TCA cycle and respiratory chainDecreased nih.govcapes.gov.brresearchgate.netscilit.comscilit.com
Acute Gouty ArthritisMSU-induced modelsNLRP3, NEK7, NF-κB, ROSDecreased nih.govresearchgate.netnih.gov
Acute Lung InjuryLPS-induced mice, Bleomycin-induced miceiNOS, COX-2, NLRP3, caspase-1, IL-1β, TNF-α, IL-6, TLR4 dimerizationDecreased nih.govnih.govfrontiersin.orgresearchgate.net
Abdominal Aortic AneurysmAng II induced mice, cholesterol-induced VSMCsVascular inflammation markers, MMP2, MMP9, KLF4, CD68+ macrophage numbersDecreased frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net
Mastitis (Dairy Cows)Clinical mastitisIL-1β, IL-6, TNF-α, proteins in chemokine signaling, leukocyte migrationDecreased nih.govtandfonline.comresearchgate.netmdpi.comtandfonline.com

Antineoplastic and Apoptotic Research

This compound has also been investigated for its potential antineoplastic effects, primarily through inhibiting cancer cell proliferation and inducing programmed cell death. nih.govresearchgate.netnih.govaging-us.com

Inhibition of Cellular Proliferation

AB4 has demonstrated the ability to inhibit the proliferation of various cancer cell lines. In hepatocellular carcinoma (HCC) cells (SMMC7721), AB4 treatment markedly inhibited cell proliferation in a dose- and time-dependent manner. nih.govnih.gov This was confirmed by CCK-8 and colony formation assays. nih.govnih.gov AB4 has also been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs), which is relevant in conditions like neointimal hyperplasia. nih.govfrontiersin.orgresearchgate.net This inhibition of VSMC proliferation is mediated, at least in part, through the inhibition of the p38 MAPK and PI3K/Akt signaling pathways. nih.govfrontiersin.org

Induction of Programmed Cell Death Pathways (Apoptosis and Autophagy)

A key mechanism underlying AB4's antineoplastic effects is the induction of programmed cell death, including both apoptosis and autophagy. nih.govresearchgate.netnih.govaging-us.comresearchgate.net

In hepatocellular carcinoma cells, AB4 treatment induced both apoptosis and autophagy. nih.govnih.gov Mechanistically, AB4 acts on the Bcl-2-caspase-3 pathway, inhibiting the anti-apoptotic protein Bcl-2 and increasing pro-apoptotic Bax protein levels, as well as inducing cleaved caspase-3 and PARP expression, thereby triggering apoptosis. nih.gov AB4 also affects the Beclin-1-LC3-p62 pathway, regulating autophagy. nih.govnih.gov These effects on apoptosis and autophagy converge at the PI3K/Akt/mTOR signaling pathway, which is inhibited by AB4 treatment, leading to HCC cell death. nih.govnih.govresearchgate.net

AB4 has also been shown to induce apoptosis in colorectal cancer cells, activating the caspase-9 pathway. aging-us.com Furthermore, AB4's anti-apoptosis effects have been noted in other contexts, such as protecting against cisplatin-induced nephrotoxicity without compromising the anti-tumor activity of cisplatin (B142131) in xenograft models. cabidigitallibrary.org

The induction of apoptosis and autophagy by AB4 contributes to its anti-cancer efficacy in various cell types. nih.govresearchgate.netnih.govaging-us.comresearchgate.net

Here is a summary of AB4's effects on cell proliferation and programmed cell death:

Cell TypeEffect on ProliferationEffect on ApoptosisEffect on AutophagyInvolved PathwaysReferences
Hepatocellular CarcinomaInhibitedInducedInducedBcl-2-caspase-3, Beclin-1-LC3-p62, PI3K/Akt/mTOR nih.govresearchgate.netnih.govresearchgate.net
Vascular Smooth Muscle CellsInhibitedNot specifiedNot specifiedp38 MAPK, PI3K/Akt nih.govfrontiersin.orgresearchgate.net
Colorectal Cancer CellsNot specifiedInducedNot specifiedCaspase-9, Src aging-us.com
Cisplatin-treated HEK 293T cellsIncreased viabilityInhibitedNot specifiedAntioxidant effects, decreased cleaved PARP cabidigitallibrary.org

Synergistic Interactions with Conventional Therapeutic Agents

This compound (AB4) has shown potential for synergistic interactions with conventional therapeutic agents, particularly in the context of cancer treatment. Studies have indicated a significant synergistic activity of AB4 when combined with 5-Fluorouracil (5-FU) in colorectal cancer cells nih.gov. This combination treatment demonstrated enhanced therapeutic efficiency and the ability to overcome chemotherapy resistance in 5-FU resistant colorectal cancer cells nih.gov. Mechanistically, this synergistic effect involves the activation of the caspase-9 pathway and elevated Src activity, leading to increased apoptotic cell death and the elimination of cancer stem cells in 5-FU resistant cells nih.gov.

Furthermore, AB4 has shown protective effects against cisplatin-induced nephrotoxicity without diminishing the anti-tumor activity of cisplatin nih.gov. This suggests a potential for AB4 to enhance the therapeutic index of certain chemotherapies by mitigating their side effects while augmenting their efficacy nih.gov.

In the context of vascular smooth muscle cell (VSMC) function, co-treatment of VSMCs with AB4 and inhibitors of ERK or JNK pathways showed a synergistic effect on VSMC proliferation and/or migration nih.gov. This indicates that AB4's inhibitory effects on VSMC proliferation and migration, which are partly mediated through the PI3K/AKT and p38 MAPK pathways, can be synergistically enhanced by targeting other signaling routes nih.gov.

Antiviral Efficacy Studies

This compound has demonstrated notable antiviral efficacy against a range of viruses, including influenza virus FM1, Klebsiella pneumoniae-induced pneumonia (though Klebsiella pneumoniae is a bacterium, it can cause pneumonia often studied in conjunction with viral models), Enterovirus 71 (EV71), and SARS-CoV-2 nih.govnih.govtiprpress.com.

Research indicates that AB4 inhibits viral replication through various mechanisms. Against SARS-CoV-2, AB4 reduced the propagation of the virus in HEK293T cells, leading to decreased levels of viral proteins such as Nucleocapsid protein (N), Spike protein (S), and 3C-like protease (3CLpro) tiprpress.com. In vivo studies using a SARS-CoV-2 infected mouse model also revealed that AB4 inhibited viral replication in lung tissue tiprpress.com.

For Enterovirus 71 (EV71), AB4 suppressed EV71-induced VP-1 mRNA transcripts and significantly inhibited the levels of intracellular VP-1 and the main EV71 protease 3Cpro in a dose-dependent manner in RD cells nih.gov. This resulted in a clear inhibition of virus replication, with approximately a 2-log lower progeny virus titer in the supernatant of AB4-treated cells compared to untreated cells nih.gov.

A key mechanism underlying the antiviral activity of AB4 involves the modulation of host antiviral responses, particularly the enhancement of interferon (IFN)-β signaling pathways. Studies on SARS-CoV-2 have shown that AB4's antiviral activity is associated with the enhanced interferon (IFN)-β response via the activation of retinoic acid-inducible gene I (RIG-I) like receptor (RLR) pathways tiprpress.com. AB4 significantly promoted the phosphorylation of TBK1 and IRF3, as well as MAVS, which are critical components of the IFN-β signaling pathway, leading to increased IFN levels researchgate.net. Furthermore, AB4 was found to increase the level of IFN-β in lung tissues of infected mice researchgate.net.

Against EV71, AB4 administration in mice regulated the expressions of HFMD biomarkers IL-10 and IFN-γ, attenuating complications of EV71 infection nih.gov. This suggests that AB4 can enhance the antiviral effect of IFN-β by orchestrating Hippo and RLRs pathways nih.gov.

Recent research has identified ubiquitin fold modifier 1 (UFM1) as a key target of AB4 in its antiviral mechanism nih.gov. AB4 directly binds to UFM1 and promotes the UFMylation of target proteins, including MAVS nih.gov. MAVS UFMylation appears to promote polyubiquitination while preventing K27-linked ubiquitination, thereby inhibiting RNA viral-driven MAVS lysosomal trafficking and enhancing MAVS aggregation and innate immunity response nih.gov.

This compound has been specifically investigated for its efficacy against several viral pathogens:

SARS-CoV-2: AB4 has shown in vitro efficacy in reducing SARS-CoV-2 propagation in HEK293T, HPAEpiC, and Vero E6 cells tiprpress.com. In vivo studies in a SARS-CoV-2 infected hACE2-IRES-luc transgenic mouse model demonstrated that AB4 inhibited viral replication and alleviated pneumonia tiprpress.com.

Enterovirus 71 (EV71): AB4 has shown strong antiviral effects against EV71 in vitro by inhibiting viral replication nih.gov. In suckling mice infected with EV71, AB4 administration suppressed EV71 replication, improved muscle inflammation, and enhanced limb activity nih.gov.

Influenza virus FM1: AB4 has been reported to inhibit influenza virus FM1-induced pneumonia in mice nih.gov.

Metabolic Regulation Research

Research into the biological activities of this compound extends to its effects on metabolic regulation, particularly glucose and lipid metabolism.

This compound has demonstrated a hypoglycemic effect and the ability to improve glucose metabolism. Studies in hyperglycemic rats induced by a high-fat diet and streptozotocin (B1681764) showed that AB4 significantly diminished fasting blood glucose (FBG) and improved glucose tolerance dntb.gov.uanih.gov. AB4 also facilitated glucose utilization in L6 skeletal muscle cells dntb.gov.uanih.gov.

Mechanistically, AB4 enhances the expression of glucose transporter 4 (GLUT4) in rat skeletal muscle and L6 cells dntb.gov.uanih.gov. This effect on glucose uptake is partly attributed to the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathways dntb.gov.uanih.gov. AB4 appears to elevate the inhibition of these pathways, thereby promoting GLUT4 initiation and expression dntb.gov.uanih.gov.

Study ModelKey Finding on Glucose MetabolismMechanism InvolvedReferences
HFD/STZ-induced ratsReduced fasting blood glucose, improved toleranceIncreased GLUT4 expression, PI3K/AKT pathway dntb.gov.uanih.gov
L6 skeletal muscle cellsFacilitated glucose utilizationIncreased GLUT4 expression, PI3K/AKT pathway dntb.gov.uanih.gov

This compound has also been implicated in regulating lipid metabolism. Studies in dairy cows with clinical mastitis showed that AB4 treatment modulated plasma metabolic profiles, including the downregulation of certain phospholipids (B1166683) and fatty acids and the upregulation of others, suggesting that AB4 alleviates inflammation partly by regulating lipid metabolism mdpi.comtandfonline.com. AB4 was found to reduce Apolipoprotein B (APOB) levels, potentially mitigating hyperlipidemia associated with inflammation tandfonline.com.

This compound has also been identified as an inhibitor of pyruvate carboxylase (PC), a key enzyme involved in fatty acid, amino acid, and tricarboxylic acid (TCA) cycle metabolism nih.gov. By inhibiting PC activity, AB4 can reverse metabolic reprogramming associated with inflammation nih.gov.

Lipid Metabolism Pathway Regulation

This compound has demonstrated effects on lipid metabolism pathways. Studies in cows with clinical mastitis (CM) showed that this compound treatment influenced the concentrations of various lipid metabolites in plasma. nih.govresearchgate.net Specifically, this compound treatment led to a decrease in the concentrations of certain lipids, including PC (16:0/16:0), PC (18:0/18:1), linoleic acid, eicosapentaenoic acid (EPA), phosphorylcholine, and glycerophosphocholine in cows with CM. nih.govresearchgate.net Concurrently, there was an increase in LysoPC (14:0), LysoPC (18:0), LysoPC (18:1), and cis-9-palmitoleic acid. nih.govresearchgate.net These findings suggest that this compound may alleviate the inflammatory response in CM by regulating lipid metabolism. nih.govresearchgate.net

Furthermore, research in mice with colitis-associated cancer (CAC) indicated that this compound could regulate fatty acid metabolism reprogramming. nih.gov Spatial metabolome analysis in colon tumors of these mice revealed that this compound administration decreased the content of fatty acids and their derivatives, carnitine, and phospholipids. nih.gov this compound also downregulated the expression of genes related to fatty acid de novo synthesis and β-oxidation, including FASN, ACCα, SCD-1, PPARα, ACOX, UCP-2, and CPT-1 in the colon. nih.gov This suggests a potential mechanism by which this compound may inhibit CAC through the regulation of fatty acid metabolism reprogramming. nih.gov

Here is a table summarizing some of the observed changes in lipid metabolites upon this compound treatment in cows with clinical mastitis:

MetaboliteChange with this compound Treatment (in CM cows)
PC (16:0/16:0)Downregulated
PC (18:0/18:1)Downregulated
Linoleic acidDownregulated
Eicosapentaenoic acidDownregulated
PhosphorylcholineDownregulated
GlycerophosphocholineDownregulated
LysoPC (14:0)Upregulated
LysoPC (18:0)Upregulated
LysoPC (18:1)Upregulated
cis-9-palmitoleic acidUpregulated

Cardiovascular System Research

This compound has been investigated for its effects on the cardiovascular system, particularly concerning vascular smooth muscle cells and vascular remodeling. nih.govfrontiersin.orgfrontiersin.org

Regulation of Vascular Smooth Muscle Cell Phenotype and Function

Vascular smooth muscle cell (VSMC) phenotypic transformation, proliferation, and migration are critical processes in the development of neointimal hyperplasia following vascular injury. nih.govfrontiersin.org Research indicates that this compound can inhibit VSMC proliferation and migration. nih.govfrontiersin.org In vitro studies using PDGF-BB-induced mouse VSMCs demonstrated that this compound attenuated both proliferation and migration. nih.govfrontiersin.org

Furthermore, this compound was shown to suppress the PDGF-BB-induced reduction of contractile markers such as SM22α, SMA, and Calponin. nih.govfrontiersin.org This suggests that this compound may inhibit the transformation of VSMCs from a contractile to a synthetic phenotype. nih.govfrontiersin.org Mechanistically, this compound dose-dependently inhibited the activation of the phosphatidylinositol 3-kinase (PI3K)/AKT and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in VSMC proliferation and migration. nih.govfrontiersin.orgnih.gov

Attenuation of Neointimal Hyperplasia and Vascular Remodeling

This compound has shown potential in attenuating neointimal hyperplasia and vascular remodeling. In a preclinical mouse model of femoral artery endothelium denudation, this compound administration had a potent therapeutic effect in reducing neointima formation. nih.govfrontiersin.org Bromodeoxyuridine incorporation studies confirmed that this compound attenuated neointimal VSMC proliferation in vivo. nih.govfrontiersin.org

In the context of abdominal aortic aneurysm (AAA), a degenerative disease characterized by VSMC dysfunction and chronic inflammation, this compound has also shown protective effects. frontiersin.orgnih.gov Studies using an Ang II-induced AAA model in mice demonstrated that this compound could attenuate AAA pathogenesis. frontiersin.orgnih.gov This involved preventing VSMC dedifferentiation and transdifferentiation to macrophage-like cells, decreasing vascular inflammation, and suppressing matrix metalloproteinase (MMP) expression and activity. frontiersin.orgnih.gov The effect of this compound on inhibiting VSMC transdifferentiation was found to be mediated, in part, by regulating KLF4. frontiersin.org

A summary of this compound's effects on VSMCs and vascular remodeling is presented below:

EffectIn vitro Model (PDGF-BB-induced VSMCs)In vivo Model (Mouse Femoral Artery Denudation)In vivo Model (Ang II-induced AAA)
VSMC Proliferation InhibitionAttenuatedAttenuated (neointimal VSMC proliferation)Not directly assessed in this context
VSMC Migration InhibitionAttenuatedNot directly assessed in this contextNot directly assessed in this context
Inhibition of Contractile-to-Synthetic Phenotype SwitchSuggested (suppressed reduction of markers)Not directly assessed in this contextPrevented dedifferentiation/transdifferentiation
Reduction of Neointima FormationNot applicablePotent therapeutic effectAttenuated AAA pathogenesis
Prevention of VSMC Transdifferentiation to Macrophage-like CellsAttenuated (cholesterol loading model)Not directly assessed in this contextPrevented
Decrease in Vascular InflammationNot directly assessed in this contextNot directly assessed in this contextDecreased
Suppression of MMP Expression and ActivityNot directly assessed in this contextNot directly assessed in this contextSuppressed

Neurobiological and Pain Research

This compound has also been investigated for its potential neurobiological effects and its role in modulating pain pathways. nih.govresearchgate.netnih.gov

Neuroprotective Mechanisms

Research suggests that this compound possesses neuroprotective properties. Studies on cerebral ischemia/reperfusion injury (CIRI) in rats have explored its effects. mums.ac.irmums.ac.irnih.gov In a middle cerebral artery occlusion/reperfusion (MCAO/R) rat model, this compound treatment was shown to reduce neurological deficits and infarct volume. mums.ac.irnih.gov Histopathological studies revealed that this compound inhibited damage to neuron cells and improved cell apoptosis. mums.ac.irnih.gov

One proposed neuroprotective mechanism involves the attenuation of endoplasmic reticulum stress (ERS)-induced apoptosis. mums.ac.ir In the MCAO/R model, this compound treatment decreased the mRNA and protein levels of key ERS markers, including GRP78, ATF6, IRE1α, and PERK. mums.ac.ir This suggests that this compound may protect against CIRI by suppressing ERS-mediated neuronal apoptosis. mums.ac.ir

In vitro studies using PC12 cells subjected to oxygen-glucose-deprivation/re-oxygenation (OGD/R) also supported the neuroprotective effects of this compound. mums.ac.irnih.gov this compound inhibited cell damage and apoptosis in these cells. mums.ac.irnih.gov It also reduced the content of pro-inflammatory cytokine IL-1β and increased the level of anti-inflammatory cytokine IL-10 in PC12 cells. mums.ac.ir Furthermore, this compound downregulated the expression of pro-apoptotic markers like Caspase 12 and BAX while upregulating the anti-apoptotic marker Bcl-2 in PC12 cells. mums.ac.irnih.gov

Modulation of Neuropathic Pain Pathways

This compound has demonstrated analgesic effects, particularly in the context of neuropathic and arthritic pain. nih.govresearchgate.netnih.gov Neuropathic pain is often caused by nerve injury and involves neuroinflammation and central sensitization. nih.govresearchgate.netnsw.gov.au

In a spinal nerve ligation (SNL) rat model of neuropathic pain, this compound treatment reversed the decreased mechanical pain thresholds and increased response times to cold stimuli observed in SNL rats. researchgate.net Transcriptome analysis in these rats revealed that this compound mainly regulated pathways related to neuroinflammation and central pain sensitization, including serotonergic, glutamatergic, GABAergic, dopaminergic, and cholinergic synapses. researchgate.net this compound treatment also decreased the levels of inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the serum of SNL rats. researchgate.netresearchgate.net

In a mouse model of collagen-induced arthritis, this compound treatment reduced pain sensitivity and improved motor coordination. nih.govnih.gov In the spinal cord, this compound inhibited the NLRP3 inflammasome-mediated inflammatory response, increased antioxidation, and decreased mitochondrial reactive oxygen species and ferroptosis. nih.govnih.gov this compound was also found to decrease GSK-3β activity in the spinal cord, potentially by binding with GSK-3β. nih.govnih.gov These findings suggest that this compound may alleviate arthritis pain by inhibiting GSK-3β activation, enhancing antioxidant capacity, reducing mitochondrial dysfunction, and suppressing neuroinflammation. nih.govnih.gov

Here is a table summarizing some of the effects of this compound on pain models:

Pain ModelObserved Effects of this compound TreatmentProposed Mechanisms
Neuropathic Pain (SNL rats)Reversed changes in mechanical pain threshold and cold stimuli response time; Decreased serum inflammatory cytokines (IL-1β, IL-6, TNF-α). researchgate.netRegulation of synaptic pathways (serotonergic, glutamatergic, GABAergic, dopaminergic, cholinergic); Inhibition of inflammation. researchgate.net
Arthritis Pain (CIA mice)Reduced pain sensitivity; Increased motor coordination; Inhibited spinal inflammation. nih.govnih.govInhibition of NLRP3 inflammasome; Increased antioxidation; Decreased mitochondrial ROS and ferroptosis; Decreased GSK-3β activity. nih.govnih.gov

Gastrointestinal System Research

Research into the effects of this compound on the gastrointestinal system has revealed its potential in protecting the intestinal barrier and influencing the gut microbiota composition and metabolic functions.

Maintenance of Intestinal Mucosal Barrier Integrity

This compound has demonstrated a protective effect on the integrity of the intestinal mucosa. frontiersin.org Studies indicate that it can effectively alleviate intestinal mucosal injury and reduce intestinal permeability. researchgate.netfrontiersin.orgnih.gov This protective action is achieved, in part, by improving the integrity of the intestinal mucosa. frontiersin.orgnih.gov

Further research has explored the mechanisms underlying this protective effect. This compound appears to inhibit the apoptosis of intestinal epithelial cells, which is crucial for maintaining a healthy intestinal barrier. nih.govsemanticscholar.org It has been shown to moderate the expression levels of proteins involved in apoptosis, decreasing pro-apoptotic markers such as Bax and cleaved caspase-3 while increasing the anti-apoptotic protein Bcl-2. nih.govsemanticscholar.org

Moreover, this compound enhances the expression of key tight junction proteins, including Occludin, Claudin-1, and ZO-1. researchgate.net These proteins are vital components of the intestinal barrier, regulating permeability and preventing the passage of harmful substances. Indicators of intestinal mucosal permeability and damage, such as serum D-lactate (D-LA) and diamine oxidase (DAO) levels, have been observed to decrease with this compound treatment, further supporting its role in preserving mucosal integrity. frontiersin.orgnih.gov

Influence on Gut Microbiota Composition and Metabolic Functions

Investigations have shown that this compound can alter the structure and regulate the composition of the intestinal microbiota. frontiersin.orgnih.gov Studies in suckling calves, for instance, revealed that this compound supplementation significantly increased the relative abundance of certain beneficial bacteria, including Prevotella and Sutterella. frontiersin.orgnih.gov An increase in the relative abundance of Faecalibacterium has also been observed in calves treated with this compound. frontiersin.orgnih.gov

Beyond compositional changes, this compound appears to influence the metabolic functions of the gut microbiota. Function prediction analysis suggests that this compound can promote various metabolic processes. frontiersin.orgnih.gov Specifically, positive correlations have been observed between the abundance of Prevotella and metabolic pathways such as the metabolism of cofactors and vitamins, energy metabolism, and glycan biosynthesis and metabolism. frontiersin.orgnih.gov Sutterella has also shown a positive correlation with energy metabolism. frontiersin.orgnih.gov

Data on the impact of this compound on specific bacterial genera in suckling calves is presented below (intended as an interactive data table):

Bacterial GenusEffect of this compound Supplementation (Relative Abundance)Study ModelSource
PrevotellaSignificantly increasedSuckling calves frontiersin.orgnih.gov
SutterellaSignificantly increasedSuckling calves frontiersin.orgnih.gov
FaecalibacteriumIncreasedSuckling calves frontiersin.orgnih.gov

Antibacterial Properties and Mechanisms

This compound possesses notable antibacterial properties. frontiersin.org In vitro studies have demonstrated its ability to inhibit the growth of various pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, Shigella dysenteriae, and Salmonella typhi. frontiersin.orgnih.gov This suggests that this compound may exert a direct inhibitory effect on bacteria responsible for conditions like diarrhea. frontiersin.org

The mechanisms underlying the antibacterial activity of this compound are being investigated. In the context of clinical mastitis in dairy cows, this compound treatment has been linked to the promotion of β-defensin release. tandfonline.comtandfonline.com β-defensins are antimicrobial peptides that exhibit efficient and broad-spectrum antibacterial activity and play a role in immune promotion. tandfonline.comtandfonline.com this compound may also contribute to clearing pathogens and preventing reinfection, potentially through the activation of the complement system, an important part of the innate immune response. tandfonline.com Its effectiveness in inhibiting and killing pathogenic microorganisms has been observed in milk samples from treated animals. tandfonline.comtandfonline.com

Elucidation of Molecular Mechanisms and Signaling Pathways of Anemoside B4

Interplay with Cellular Signaling Cascades

Anemoside B4 exerts its biological effects by modulating a variety of intracellular signaling pathways critical to cellular homeostasis, inflammation, and survival.

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and metabolism. bohrium.comphysiology.org Dysregulation of this pathway is a hallmark of many diseases, including cancer. Research has demonstrated that this compound can act as an inhibitor of this pathway. nih.govfrontiersin.org

In studies on hepatocellular carcinoma, this compound has been shown to induce both apoptosis (programmed cell death) and autophagy (a cellular recycling process). nih.govfrontiersin.org The mechanism for these effects converges on the inhibition of the PI3K/AKT/mTOR signaling cascade. nih.govfrontiersin.org Treatment with this compound leads to a decrease in the phosphorylation of key proteins in this pathway, such as Akt and mTOR. nih.gov This inhibition disrupts the downstream signaling that typically promotes cell survival, thereby triggering apoptotic and autophagic cell death in cancer cells. nih.govfrontiersin.org Specifically, the compound's activity impacts the Bcl-2-caspase-3 pathway for apoptosis and the Beclin-1-LC3-p62 pathway for autophagy. nih.govfrontiersin.org

Table 1: Effect of this compound on PI3K/AKT/mTOR Pathway Components
Target ProteinEffect of this compoundObserved Cellular OutcomeReference
Phosphorylated Akt (p-Akt)Inhibition/DownregulationInduction of apoptosis and autophagy nih.gov
Phosphorylated mTOR (p-mTOR)Inhibition/DownregulationInduction of apoptosis and autophagy nih.gov

The NF-κB and MAPK signaling pathways are central to the inflammatory response. ahajournals.org They regulate the expression of numerous pro-inflammatory cytokines and mediators. ahajournals.orgnih.gov this compound has been found to exert significant anti-inflammatory effects by inhibiting these pathways, often as a downstream consequence of its action on upstream receptors like Toll-like Receptor 4 (TLR4). plos.orgdntb.gov.ua

In models of acute ulcerative colitis, this compound administration leads to a significant reduction in the levels of inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in colon tissues. dntb.gov.ua This effect is achieved by inhibiting the activation of the TLR4/NF-κB/MAPK signaling cascade. plos.orgdntb.gov.ua By blocking this pathway, this compound prevents the translocation of NF-κB to the nucleus and reduces the phosphorylation of MAPK proteins, thereby down-regulating the expression of key inflammatory proteins. plos.org

Toll-like Receptor 4 (TLR4) is a pattern recognition receptor that plays a critical role in initiating the innate immune response upon stimulation by ligands like lipopolysaccharide (LPS). nih.govresearchgate.net Upon activation, TLR4 undergoes dimerization, a crucial step for initiating downstream signaling cascades, including the NF-κB and MAPK pathways. larvol.com

This compound has been identified as a direct inhibitor of TLR4 signaling. larvol.com A key mechanism of this inhibition is the blockage of TLR4 dimerization. larvol.com By binding to the TLR4-MD-2 complex, this compound prevents the formation of the receptor dimer that is necessary for signal transduction. larvol.com This action effectively suppresses the activation of downstream pathways, leading to a potent anti-inflammatory effect. This mechanism has been demonstrated to be protective in models of acute lung injury. larvol.com

The RIG-I-like receptors (RLRs) are a family of cytosolic pattern recognition receptors essential for detecting viral RNA and initiating an antiviral innate immune response, primarily through the production of type I interferons (IFNs). nih.gov

Research into the antiviral properties of this compound has revealed its ability to modulate the RLR pathway. In the context of Enterovirus 71 (EV71) infection, the antiviral activity of this compound is linked to an enhanced IFN-β response. nih.gov This enhancement is mediated through the activation of the RLR pathway. nih.gov The mechanism involves the upregulation of the 14-3-3 protein, which subsequently disrupts the interaction between Yes-associated protein (YAP) and Interferon regulatory factor 3 (IRF3), a key transcription factor for type I IFN expression. nih.gov This leads to increased IRF3 activation and a more robust antiviral state. nih.gov

Identification and Characterization of Direct Molecular Targets

Beyond its influence on signaling cascades, research has begun to identify direct molecular targets of this compound, providing more precise insights into its mechanisms of action.

Kruppel-like factor 4 (KLF4) is a zinc-finger transcription factor that plays a critical role in regulating diverse cellular processes, including proliferation, differentiation, and inflammation. larvol.com It is a master regulator of vascular smooth muscle cell (VSMC) plasticity. plos.org

Recent studies have identified KLF4 as a significant molecular target of this compound. frontiersin.orgplos.orglarvol.com In the context of vascular diseases, stimuli such as platelet-derived growth factor (PDGF-BB) or cholesterol can induce the upregulation of KLF4, leading to VSMC dedifferentiation and transdifferentiation into macrophage-like cells, which contributes to pathologies like neointimal hyperplasia and abdominal aortic aneurysm. plos.orglarvol.com this compound has been shown to counteract these effects by inhibiting the induced upregulation of KLF4 at both the mRNA and protein levels. frontiersin.orgplos.orglarvol.com Overexpression of KLF4 can reverse the protective effects of this compound, indicating that the regulation of KLF4 is a key mechanism by which the compound maintains VSMC contractile phenotype and prevents pathological vascular remodeling. frontiersin.orglarvol.com

Table 2: Summary of this compound's Molecular Interactions
Signaling Pathway/TargetMechanism of Action by this compoundPrimary Biological EffectReference
PI3K/AKT/mTORInhibits phosphorylation of Akt and mTORAnticancer (induces apoptosis and autophagy) nih.govfrontiersin.org
NF-κB and MAPKInhibits activation downstream of TLR4Anti-inflammatory plos.orgdntb.gov.ua
TLR4 SignalingBlocks receptor dimerizationAnti-inflammatory larvol.com
RLR PathwayActivates pathway, enhances IFN-β response via 14-3-3/YAP/IRF3 axisAntiviral nih.gov
KLF4Inhibits stimulus-induced upregulationVasculoprotective (maintains VSMC phenotype) frontiersin.orgplos.orglarvol.com

Matrix Metalloproteinases (MMPs)

Based on available scientific literature, there is currently no direct evidence detailing the specific molecular mechanisms or signaling pathways through which this compound may interact with or modulate the activity of Matrix Metalloproteinases (MMPs).

Glucose Transporter 4 (GLUT4)

This compound has demonstrated a significant effect on glucose metabolism, primarily through its influence on Glucose Transporter 4 (GLUT4). GLUT4 is a key insulin-regulated transporter responsible for glucose uptake into skeletal muscle and adipose tissue. nih.govfrontiersin.org Research indicates that this compound can ameliorate hyperglycemia by enhancing the expression and function of GLUT4. nih.govmdpi.com

Table 1: Effect of this compound on GLUT4 and Related Pathways

Target/Pathway Observed Effect of this compound Outcome References
GLUT4 Expression Upregulation in skeletal muscle cells Enhanced glucose uptake nih.gov, mdpi.com
PI3K/AKT Pathway Activation/Upregulation of phosphorylation Promotion of GLUT4 initiation nih.gov, mdpi.com, frontiersin.org
Glucose Metabolism Improved; Diminished fasting blood glucose Amelioration of hyperglycemia nih.gov, frontiersin.org

Pyruvate (B1213749) Carboxylase (PC)

A pivotal discovery in understanding the anti-inflammatory action of this compound is the identification of Pyruvate Carboxylase (PC) as a direct molecular target. scienceopen.comnih.gov PC is a crucial enzyme that catalyzes the conversion of pyruvate to oxaloacetate, a key anaplerotic reaction for the tricarboxylic acid (TCA) cycle. scienceopen.comitmedicalteam.pl Research has demonstrated that this compound directly binds to PC, specifically to the His879 site, which alters the enzyme's conformation and inhibits its activity. scienceopen.comnih.gov

This inhibition of PC by this compound is central to its ability to alleviate colitis. scienceopen.com In inflammatory states, such as those induced by lipopolysaccharide (LPS), PC activity is increased, leading to metabolic reprogramming in macrophages that favors a pro-inflammatory state. nih.gov By inhibiting PC, this compound reverses this metabolic shift and suppresses the activation of the NF-κB signaling pathway, a key regulator of inflammation. scienceopen.comnih.gov This action effectively reprograms macrophage function, reducing the production of pro-inflammatory cytokines and mitigating inflammation-driven tissue damage seen in colitis models. scienceopen.comnih.gov The therapeutic effects of this compound in colitis can be negated by a PC agonist, confirming that PC is a critical target for its anti-inflammatory activity. nih.gov

Table 2: Interaction of this compound with Pyruvate Carboxylase

Parameter Finding Significance References
Direct Target Pyruvate Carboxylase (PC) First identification of a direct anti-inflammatory target. scienceopen.com, nih.gov
Binding Site Specifically binds to the His879 site of PC. Alters protein conformation and inhibits enzymatic activity. scienceopen.com, nih.gov
Mechanism Inhibits PC activity, reversing LPS-induced metabolic reprogramming. Suppresses NF-κB activation and downstream inflammation. scienceopen.com, nih.gov
Therapeutic Effect Alleviates colitis in animal models. Demonstrates the importance of PC as a therapeutic target in inflammatory diseases. nih.gov, scienceopen.com

NEK7 (NIMA-related kinase 7) and NLRP3 Inflammasome Components

This compound exerts potent anti-inflammatory effects by directly targeting the NLRP3 inflammasome, a multiprotein complex crucial for the innate immune response. mdpi.com A key mechanism is its direct interaction with NEK7 (NIMA-related kinase 7), a critical component required for the activation of the NLRP3 inflammasome. mdpi.com

Research shows that this compound directly binds to NEK7, thereby disrupting the essential interaction between NEK7 and NLRP3. mdpi.com This disruption prevents the assembly and activation of the inflammasome complex. mdpi.com Consequently, this compound significantly inhibits downstream events, including the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. mdpi.comnih.gov This mechanism has been demonstrated to be highly effective in mitigating inflammation in a mouse model of acute gouty arthritis, a disease characterized by NLRP3 inflammasome hyperactivity. mdpi.com Furthermore, this compound has been shown to suppress related upstream signals, including the production of reactive oxygen species (ROS) and the activation of the NF-κB pathway, which are often triggers for inflammasome activation. mdpi.com

Table 3: this compound's Modulation of the NLRP3 Inflammasome Pathway

Component Effect of this compound Mechanism References
NEK7 Directly binds to NEK7 Disrupts the NEK7-NLRP3 interaction, preventing inflammasome assembly. mdpi.com
NLRP3 Inflammasome Inhibits activation Blocks the assembly of the inflammasome complex. mdpi.com, nih.gov
Caspase-1 Inhibits activation/cleavage Prevents the processing of pro-inflammatory cytokines. nih.gov
IL-1β Reduces production and release Attenuates the inflammatory response. mdpi.com, nih.gov
NF-κB Pathway Suppresses activation Reduces the expression of inflammasome components. mdpi.com

S100A9 Protein

This compound has been shown to ameliorate colitis by targeting the S100A9 protein and its associated signaling pathways. researchgate.net S100A9 is a damage-associated molecular pattern (DAMP) protein that is significantly upregulated during intestinal inflammation and plays a crucial role in amplifying the inflammatory response through receptors like Toll-like receptor 4 (TLR4). researchgate.net

In a rat model of TNBS-induced colitis, treatment with this compound led to a significant downregulation of S100A9 protein expression in the colon. researchgate.net This reduction in S100A9 was associated with the inhibition of the downstream TLR4, MAPK, and NF-κB signaling pathways. researchgate.net In vitro experiments confirmed this mechanism, showing that this compound could inhibit the NF-κB signaling pathway in intestinal epithelial cells that were stimulated with recombinant S100A9 protein. researchgate.net By deactivating S100A9, this compound effectively reduces the recruitment and activation of neutrophils in the colon and suppresses the production of pro-inflammatory cytokines, highlighting S100A9 as a key target in the therapeutic effects of this compound against colitis. researchgate.net

Src Kinase

Current scientific research provides no direct evidence to describe the molecular mechanisms or signaling interactions between this compound and Src Kinase.

Synaptic Pathway Proteins (e.g., Alox15, Gngt1, Gngt2, Gnb3, Tph1)

Based on the available scientific literature, there is no information detailing the effects of this compound on synaptic pathway proteins such as Alox15, Gngt1, Gngt2, Gnb3, or Tph1.

Impact on Gene Expression and Protein Regulation

This compound exerts its pharmacological effects by modulating a complex network of genes and proteins involved in various cellular signaling pathways. Research has demonstrated its ability to influence the expression and activity of proteins integral to inflammation, cell survival, and phenotypic determination.

A primary mechanism of this compound is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of key proteins Akt and mTOR, which are central components of this cascade. frontiersin.org This inhibition leads to downstream effects on both apoptosis and autophagy, acting on the Bcl-2-caspase-3 and Beclin-1-LC3-p62 pathways, respectively. frontiersin.orgnih.gov

In the context of vascular health, this compound plays a significant role in regulating the expression of genes that define the phenotype of vascular smooth muscle cells (VSMCs). It reverses the downregulation of VSMC contractile genes, such as Smooth Muscle Alpha-Actin (α-SMA), SM22α, and Calponin, induced by growth factors like Platelet-Derived Growth Factor BB (PDGF-BB). frontiersin.orgnih.gov This regulatory action is mediated through its influence on master transcriptional regulators. Specifically, this compound counteracts the PDGF-BB-induced upregulation of Krüppel-like factor 4 (KLF4), a potent repressor of differentiation markers, and the downregulation of Myocardin, a master regulator of the VSMC contractile phenotype. frontiersin.orgnih.gov

Furthermore, this compound modulates the expression of genes involved in inflammatory responses. In osteosarcoma models, it has been found to suppress the mRNA expression of Cyclooxygenase-2 (Cox2), Tumor Necrosis Factor-alpha (TNF-α), and Myc, while inducing the expression of the tumor suppressor gene TP53. nih.gov It also suppresses the expression of S100A9 and its downstream targets, including Toll-like receptor 4 (TLR4) and Nuclear factor-kappa B (NF-κB), key players in inflammatory signaling. researchgate.net In other contexts, it has been observed to upregulate TLR4 and IKK proteins, leading to the phosphorylation of NF-κB p65 and the suppression of its inhibitor, IκBα. This compound also directly suppresses the expression of inducible nitric oxide synthase (iNOS), NLRP3, caspase-1, and Interleukin-1 beta (IL-1β).

The tables below summarize the documented effects of this compound on gene and protein expression.

Table 1: Effect of this compound on Protein Phosphorylation and Expression

Protein TargetEffectSignaling PathwayCell/Tissue Type
Akt (phosphorylation)InhibitionPI3K/Akt/mTORHepatocellular Carcinoma Cells
mTOR (phosphorylation)InhibitionPI3K/Akt/mTORHepatocellular Carcinoma Cells
NF-κB p65 (phosphorylation)UpregulationTLR4/NF-κBImmune Cells
IκBαSuppressionTLR4/NF-κBImmune Cells
CalponinUpregulationVSMC Phenotypic RegulationVascular Smooth Muscle Cells
SM22αUpregulationVSMC Phenotypic RegulationVascular Smooth Muscle Cells
α-SMAUpregulationVSMC Phenotypic RegulationVascular Smooth Muscle Cells

Table 2: Effect of this compound on Gene Expression

Gene TargetEffectContext/Model
KLF4DownregulationPDGF-BB-induced VSMC dedifferentiation
MyocardinUpregulationPDGF-BB-induced VSMC dedifferentiation
Cox2SuppressionOsteosarcoma
TNF-αSuppressionOsteosarcoma
MycSuppressionOsteosarcoma
TP53InductionOsteosarcoma
S100A9SuppressionColitis
iNOSSuppressionInflammation Models
NLRP3SuppressionInflammation Models
IL-1βSuppressionInflammation Models

Regulation of Cellular Processes (e.g., Cell Cycle, Migration, Dedifferentiation, Transdifferentiation)

This compound's influence on gene and protein expression translates into the regulation of several critical cellular processes, including cell proliferation, migration, and phenotypic modulation.

Cell Cycle and Proliferation: While specific effects on the phases of the cell cycle are not extensively detailed, the overarching impact of this compound is the inhibition of cell proliferation. This is a direct consequence of its ability to modulate pathways like the PI3K/Akt/mTOR cascade, which are fundamental for cell growth and division. frontiersin.orgnih.gov By inducing apoptosis (programmed cell death) and autophagy, this compound effectively halts the proliferation of various cell types, particularly cancer cells. nih.gov For instance, in hepatocellular carcinoma and colorectal cancer cells, this compound has been shown to induce apoptosis, thereby inhibiting tumor growth. nih.govresearchgate.net

Cell Migration: this compound has demonstrated a clear inhibitory effect on cell migration, a process vital in both physiological and pathological contexts such as wound healing and cancer metastasis. In vascular smooth muscle cells (VSMCs), this compound attenuates migration induced by PDGF-BB. frontiersin.orgnih.gov This inhibition is linked to its modulation of the p38 MAPK and PI3K/Akt signaling pathways, which are involved in the cytoskeletal rearrangements necessary for cell movement. frontiersin.org

Dedifferentiation: A key regulatory role of this compound is its ability to prevent cellular dedifferentiation, particularly the phenotypic switching of VSMCs. frontiersin.orgnih.gov In healthy blood vessels, VSMCs exist in a quiescent, contractile state. nih.gov In response to vascular injury, they can dedifferentiate into a synthetic, proliferative, and migratory phenotype, contributing to conditions like neointimal hyperplasia and restenosis. frontiersin.orgnih.gov this compound counteracts this process by maintaining the expression of contractile proteins (α-SMA, SM22α, Calponin) and regulating their master transcriptional regulators, KLF4 and Myocardin. frontiersin.orgnih.gov By preventing this dedifferentiation, this compound helps maintain the specialized, mature state of these cells. frontiersin.org

Transdifferentiation: The existing research primarily focuses on the role of this compound in inhibiting the dedifferentiation of VSMCs away from their contractile state. While the term transdifferentiation—the conversion of one mature cell type into another—is not directly addressed in the context of this compound's actions, its role in preserving the differentiated VSMC phenotype suggests it may act to prevent such cellular conversions. By stabilizing the contractile identity of VSMCs, it inherently opposes their transformation into other cell lineages, a process that has been observed in the progression of atherosclerosis.

The table below provides a summary of the effects of this compound on various cellular processes.

Table 3: Effect of this compound on Cellular Processes

Cellular ProcessEffectCell/Tissue TypeUnderlying Mechanism
ProliferationInhibitionHepatocellular Carcinoma, VSMCsInhibition of PI3K/Akt/mTOR pathway, Induction of apoptosis
MigrationInhibitionVascular Smooth Muscle CellsInhibition of p38 MAPK and PI3K/Akt pathways
DedifferentiationInhibition (Abrogation)Vascular Smooth Muscle CellsRegulation of KLF4 and Myocardin; Upregulation of contractile genes (α-SMA, SM22α, Calponin)

Advanced Methodological Approaches in Anemoside B4 Research

In Vitro Experimental Models

In vitro models are fundamental in Anemoside B4 research, providing controlled environments to dissect its molecular and cellular effects.

A variety of cell lines have been instrumental in exploring the effects of this compound across different biological contexts. These systems allow for detailed mechanistic studies that form the basis of our understanding of the compound's activities.

Vascular Smooth Muscle Cells (VSMCs): Research has utilized VSMCs to demonstrate that this compound can inhibit key processes in vascular diseases. Studies show it suppresses the proliferation and migration of these cells, which are critical events in the development of neointimal hyperplasia, a major cause of restenosis after vascular interventions nih.gov. The compound appears to exert these effects by targeting signaling pathways like the p38 MAPK and PI3K/Akt pathways nih.gov.

Hepatocellular Carcinoma Cells: The SMMC-7721 human hepatocellular carcinoma cell line has been used to study the anti-cancer properties of this compound. In these cells, this compound's major metabolite, M6, demonstrated a significant reduction in cell viability, suggesting a potential therapeutic role in liver cancer nih.gov.

Skeletal Muscle Cells: The L6 skeletal muscle cell line has been employed to investigate the potential of this compound in managing hyperglycemia. Research indicates that this compound facilitates glucose utilization in these cells by enhancing the expression of glucose transporter 4 (GLUT4) through the PI3K/AKT signaling pathway mdpi.com.

Macrophages: To understand its anti-inflammatory properties, this compound has been studied using macrophage cell lines such as THP-1. In these models, the compound was found to inhibit LPS-induced NF-κB activation, a key process in the inflammatory response associated with conditions like colitis nih.gov.

Epithelial Cells: Various epithelial cell lines, including HEK293T, HPAEpiC, and Vero E6, have been used in virology studies. Research has shown that this compound can inhibit the replication of SARS-CoV-2 in these cells, highlighting its potential antiviral activity nih.gov.

Neuronal Cells: The PC12 cell line, a model for neuronal cells, has been used to evaluate the neuroprotective effects of this compound. In models of oxygen-glucose-deprivation/re-oxygenation, which mimics cerebral ischemia/reperfusion injury, this compound was shown to inhibit cell damage and apoptosis.

Table 1: Summary of Cell Lines Used in this compound Research

Cell Line Type Specific Cell Line(s) Research Focus Key Findings
Vascular Smooth Muscle Cells MVSMCs Vascular Disease Inhibits proliferation and migration; targets PI3K/Akt and p38 MAPK pathways. nih.gov
Hepatocellular Carcinoma SMMC-7721 Cancer Metabolite M6 reduces cell viability. nih.gov
Skeletal Muscle Cells L6 Diabetes/Metabolism Enhances glucose uptake via GLUT4 expression. mdpi.com
Macrophages THP-1 Inflammation Inhibits LPS-induced NF-κB activation. nih.gov
Epithelial Cells HEK293T, HPAEpiC, Vero E6 Virology (SARS-CoV-2) Inhibits viral replication. nih.gov
Neuronal Cells PC12 Neuroprotection Protects against oxygen-glucose deprivation-induced injury.

While foundational research on this compound has heavily relied on traditional 2D cell culture, the use of more complex in vitro models like co-culture and organoid systems is not yet prominent in the published literature for this specific compound. These advanced systems, which better mimic the three-dimensional architecture and cellular interactions of native tissues, represent a significant future direction for this compound research plos.orgnih.govmdpi.comnih.govfrontiersin.orgnih.govmdpi.com.

Co-culture systems , which involve growing two or more different cell types together, could be employed to study the effects of this compound on intercellular communication, for instance, between cancer cells and stromal fibroblasts or immune cells plos.orgmdpi.com.

Organoids , which are self-organizing 3D structures derived from stem cells, offer a more physiologically relevant model of human organs nih.govmdpi.comfrontiersin.org. Future studies could use intestinal organoids to investigate this compound's effects on gut inflammation and epithelial barrier function in inflammatory bowel disease models or employ tumor organoids to test its efficacy in a patient-specific manner nih.govnih.gov.

In Vivo Animal Models of Disease Pathogenesis

In vivo animal models are indispensable for validating the therapeutic potential of this compound in a complex, whole-organism setting. Both genetically modified and induced disease models have been utilized to simulate human pathologies.

Genetically engineered models provide powerful tools to study diseases with a specific genetic basis and to investigate drug-gene interactions.

hACE2 Transgenic Mice: To evaluate the antiviral activity of this compound against SARS-CoV-2, researchers have used transgenic mice expressing the human angiotensin-converting enzyme 2 (hACE2) receptor, which the virus uses for cellular entry nih.govcyagen.comjax.orgresearchgate.netnih.gov. In this model, this compound was shown to inhibit viral replication and alleviate pneumonia nih.gov.

Apolipoprotein E-deficient (ApoE-/-) Mice: These mice are genetically predisposed to developing hypercholesterolemia and atherosclerosis, making them a standard model for cardiovascular research nih.govfrontiersin.org. The ApoE-/- mouse has been used to study the effects of this compound on conditions like abdominal aortic aneurysms.

Patient-Derived Tumor Xenografts (PDTX): In oncology research, PDTX models, where tumor tissue from a patient is implanted into immunodeficient mice, are used to create a more clinically relevant model of human cancer. This approach has been applied to screen the effects of this compound on osteosarcoma, aiming to enhance personalized medicine nih.govresearchgate.net.

These models involve inducing a disease state in animals through external means, allowing for the study of disease progression and therapeutic intervention.

Vascular Injury Models: A common model involves inducing neointimal hyperplasia through mechanical injury, such as femoral artery endothelium denudation in mice. This model has been used to confirm the in vivo efficacy of this compound in attenuating vessel restenosis.

Chemically-Induced Colitis: Models using dextran (B179266) sulfate (B86663) sodium (DSS) or 2,4,6-trinitrobenzene sulfonic acid (TNBS) are widely used to induce colitis in rodents. These models have been instrumental in demonstrating the anti-inflammatory and protective effects of this compound on the intestinal mucosa nih.govnih.gov.

Induced Hyperglycemia/Diabetes: A model of type 2 diabetes is often created in rats by combining a high-fat diet (HFD) with a low dose of streptozotocin (B1681764) (STZ). This model was used to show that this compound can lower fasting blood glucose and improve glucose metabolism mdpi.com.

Other Models: this compound has been evaluated in a range of other induced models, including lipopolysaccharide (LPS)-induced acute lung injury in mice, cigarette smoke and LPS-induced Chronic Obstructive Pulmonary Disease (COPD) in rats, and middle cerebral artery occlusion/reperfusion (MCAO/R) in rats to model ischemic stroke nih.gov.

Table 2: In Vivo Animal Models in this compound Research

Model Type Specific Model Disease/Condition Studied Key Application for this compound
Genetically Modified hACE2 Transgenic Mouse SARS-CoV-2 Infection Evaluating antiviral efficacy and reduction of pneumonia. nih.gov
Genetically Modified ApoE-/- Mouse Atherosclerosis, Aneurysm Studying effects on cardiovascular pathologies.
Genetically Modified Patient-Derived Xenograft (PDTX) Osteosarcoma Assessing anti-cancer effects in a personalized model. nih.govresearchgate.net
Induced Model Dextran Sulfate Sodium (DSS) Colitis Investigating anti-inflammatory effects on the colon. nih.gov
Induced Model High-Fat Diet/Streptozotocin (HFD/STZ) Type 2 Diabetes Assessing hypoglycemic activity and impact on glucose metabolism. mdpi.com
Induced Model Femoral Artery Denudation Vascular Restenosis Confirming inhibition of neointimal hyperplasia.
Induced Model Cigarette Smoke + LPS COPD Evaluating protective effects on lung function and inflammation. nih.gov

Omics-Based Methodologies

Omics technologies provide a global, unbiased view of molecules (e.g., proteins, transcripts, metabolites) within a biological system, offering deep mechanistic insights into the effects of this compound.

Proteomics: This approach has been extensively used to understand how this compound treats clinical mastitis in dairy cows. By analyzing changes in the plasma and milk whey proteome, studies have identified that the compound regulates proteins involved in the inflammatory response, activates the complement system, and modulates lipid metabolism tandfonline.comtandfonline.comnih.govresearchgate.net. Label-free quantitative proteomics has also been applied to explore potential protein targets of this compound in the context of SARS-CoV-2 infection nih.gov.

Transcriptomics: Transcriptome analysis has been employed to investigate how this compound modulates colonic gene expression in a mouse model of chronic colitis. This research revealed that the compound could reverse DSS-induced changes in the expression of specific genes, contributing to its therapeutic effect nih.gov. Furthermore, single-cell RNA Sequencing (scRNA-Seq) data has been used to understand the cellular context of this compound's targets in osteosarcoma models nih.govresearchgate.net.

Metabolomics: Untargeted mass spectrometry-based metabolomics has been used to analyze the plasma of cows with clinical mastitis. This research showed that this compound alleviates inflammation primarily by regulating lipid metabolism, including glycerophospholipid and linoleic acid pathways mdpi.com. Metabolomic approaches have also been used to characterize the biotransformation of this compound by gut microflora, identifying its various metabolites nih.gov.

Table 3: Omics Methodologies in this compound Research

Omics Field Methodology Biological System Key Insights Gained
Proteomics Label-free & TMT-based quantitative proteomics Plasma and milk whey from cows with mastitis; SARS-CoV-2 infected cells Identified regulation of inflammatory proteins, complement activation, and potential antiviral targets. nih.govtandfonline.comnih.gov
Transcriptomics RNA-Sequencing Colon tissue from mice with colitis; Osteosarcoma models Revealed reversal of disease-associated gene expression changes. nih.govresearchgate.netnih.gov
Metabolomics Untargeted Mass Spectrometry Plasma from cows with mastitis; Rat intestinal microflora Showed regulation of lipid metabolism pathways; Identified key metabolites of this compound. nih.govmdpi.com

Table of Compounds

Compound Name
This compound
Diisopropylamine dichloroacetate
Dexamethasone
Tofacitinib
Berberine
Forskolin
Alirocumab

Proteomics Analysis (e.g., Label-Free Quantitative Proteomics)

Label-free quantitative proteomics has been instrumental in revealing the protein-level changes induced by this compound, particularly in the context of inflammatory conditions. In a study investigating the treatment of clinical mastitis in dairy cows, this technique was employed to analyze plasma proteins. The research identified significant alterations in protein expression following this compound administration, highlighting its role in modulating key biological pathways.

One key finding was the regulation of heat shock proteins (HSPs) and other proteins involved in critical signaling pathways. Specifically, this compound was found to influence chemokine signaling, leukocyte migration across endothelial cells, and the MAPK signaling pathway, all of which are pivotal in the inflammatory response. Furthermore, the proteomics data revealed that treated and cured cows exhibited significantly elevated levels of complement C2 and β-defensin 12, alongside an enhanced ability to regulate lipid metabolism. This suggests that this compound may directly activate the complement system and stimulate the secretion of defensins.

Another study utilizing tandem mass tag (TMT)-based quantitative proteomics on the milk whey of cows with clinical mastitis identified a large number of quantifiable proteins. Treatment with this compound led to a significant reduction in proteins associated with inflammatory damage and the trans-endothelial migration of leukocytes. Conversely, proteins related to the degradation of fibrin clots and the activation of the complement system, which were downregulated in the diseased state, were upregulated after treatment. In total, 872 proteins were quantified, with 361 being significantly altered after this compound administration, indicating a profound impact on the milk whey proteome.

Table 1: Differentially Expressed Proteins Influenced by this compound in Clinical Mastitis

Analytical Method Sample Type Number of Proteins Identified Key Findings
Label-Free Quantitative Proteomics Cow Plasma - Regulation of HSPs, involvement in chemokine signaling, leukocyte migration, and MAPK pathways. Upregulation of complement C2 and β-defensin 12.
TMT-based Quantitative Proteomics Cow Milk Whey 872 Downregulation of proteins associated with inflammatory damage and leukocyte migration. Upregulation of proteins involved in fibrin clot degradation and complement system activation.

Transcriptomics (e.g., RNA Sequencing, Quantitative Real-Time PCR)

Transcriptomics, through techniques like RNA sequencing and quantitative real-time PCR (RT-qPCR), has provided critical insights into the gene expression changes mediated by this compound. In a study on chronic relapsing colitis in mice, transcriptomic analysis of colonic tissue revealed that this compound treatment could reverse the disease-associated decrease in the expression of specific genes. Notably, the expression of Pelo (protein pelota homolog), B3gat2 (beta-1,3-glucuronyltransferase 2), and Mir8010 (microRNA 8010) was restored in mice treated with this compound.

Further investigation into colitis-associated cancer in mice employed RT-qPCR to assess the impact of this compound on genes related to fatty acid metabolism. The study found that this compound administration led to the downregulation of several key genes involved in this process. These findings suggest that this compound may exert its therapeutic effects in colitis and related cancers by modulating fatty acid metabolism at the transcriptional level.

Table 2: Genes Modulated by this compound in Colitis and Colitis-Associated Cancer Models

Methodology Model Key Genes Modulated
Transcriptomics Chronic Relapsing Colitis (mice) Pelo, B3gat2, Mir8010
RT-qPCR Colitis-Associated Cancer (mice) Genes related to fatty acid de novo synthesis and β-oxidation

Metabolomics (e.g., Untargeted Mass Spectrometry)

Untargeted mass spectrometry-based metabolomics has been a powerful tool for characterizing the metabolic profiles altered by this compound. In a study on clinical mastitis in cows, this approach was used to analyze plasma metabolites. The results demonstrated that this compound treatment significantly influenced lipid metabolism.

Specifically, the concentrations of several phosphatidylcholines (PC), linoleic acid, eicosapentaenoic acid (EPA), phosphorylcholine, and glycerophosphocholine were downregulated in treated cows. In contrast, levels of lysophosphatidylcholines (LysoPC) and cis-9-palmitoleic acid were upregulated. These findings indicate that this compound alleviates the inflammatory response in part by modulating the intricate network of lipid metabolites.

Another study focusing on colitis-associated cancer in mice utilized spatial metabolome analysis. This technique revealed that this compound could decrease the content of fatty acids and their derivatives, as well as carnitine and phospholipids (B1166683) within colon tumors. This provides further evidence for the role of this compound in reprogramming fatty acid metabolism in a disease context.

Table 3: Metabolites Affected by this compound Treatment

Analytical Method Sample Type Upregulated Metabolites Downregulated Metabolites
Untargeted Mass Spectrometry Cow Plasma (Clinical Mastitis) LysoPC (14:0), LysoPC (18:0), LysoPC (18:1), cis-9-palmitoleic acid PC (16:0/16:0), PC (18:0/18:1), linoleic acid, eicosapentaenoic acid, phosphorylcholine, glycerophosphocholine
Spatial Metabolome Analysis Mouse Colon Tumors (Colitis-Associated Cancer) - Fatty acids and their derivatives, carnitine, phospholipids

Microbiota Profiling (e.g., 16S rRNA Gene Sequencing)

The influence of this compound on the gut microbiome has been investigated using 16S rRNA gene sequencing. In a study of chronic relapsing colitis in mice, this technique was used to analyze the intestinal content. The results showed that this compound treatment could reverse the alterations in the intestinal microbiome induced by dextran sulfate sodium (DSS), a chemical used to induce colitis. This suggests that the therapeutic effects of this compound in colitis may be partially mediated through its impact on the gut microbial community. While the study confirmed a restorative effect on the microbiome, further research is needed to identify the specific changes at the genus and species level that are driven by this compound.

Molecular Interaction and Structural Biology Techniques

Molecular Docking Simulations

Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a small molecule to a target protein. While direct molecular docking studies specifically for this compound are not extensively reported in the available literature, research on related compounds from Pulsatilla chinensis provides valuable insights.

For instance, a molecular docking study on the components of a Pulsatilla decoction demonstrated that Anemoside A3, a structurally similar triterpenoid (B12794562) saponin (B1150181), exhibited interactions with key inflammatory signaling proteins, namely STAT3 (Signal Transducer and Activator of Transcription 3) and S1PR1 (Sphingosine-1-Phosphate Receptor 1). This finding suggests that this compound may also interact with these or other related signaling proteins, and molecular docking simulations would be a valuable tool to explore these potential interactions at the atomic level. Such studies could help to identify the specific binding sites and key residues involved in the interaction, providing a structural basis for the observed biological activities of this compound.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It provides quantitative data on binding affinity and kinetics. Despite its utility in drug discovery and molecular biology, there is currently a lack of published research specifically applying SPR to study the molecular interactions of this compound.

The application of SPR could be highly beneficial in this compound research. For example, it could be used to directly measure the binding of this compound to its putative protein targets, such as those identified through proteomics or predicted by molecular docking. By immobilizing a target protein on the SPR sensor chip and flowing this compound over the surface, researchers could determine the association and dissociation rate constants, and ultimately the binding affinity. This would provide direct evidence of a molecular interaction and help to validate potential mechanisms of action.

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Anemoside A3
Phosphatidylcholine (PC)
Lysophosphatidylcholine (LysoPC)
Linoleic acid
Eicosapentaenoic acid (EPA)
Phosphorylcholine
Glycerophosphocholine
cis-9-Palmitoleic acid
Carnitine

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify the direct binding of a small molecule (ligand) to its target protein within a complex cellular environment. nih.govnih.gov The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. nih.govpelagobio.com When a ligand binds to a protein, it generally increases the protein's resistance to heat-induced denaturation. nih.govpelagobio.com

The typical CETSA workflow involves several key steps:

Incubation: Intact cells or cell lysates are treated with the compound of interest, such as this compound. pelagobio.com

Heat Shock: The samples are then heated to various temperatures, causing proteins to denature and aggregate. pelagobio.com

Quantification: After heating, the remaining soluble (non-denatured) fraction of a specific protein is quantified at each temperature point, often by Western blotting or other protein detection methods. researchgate.net

Target Engagement Confirmation: A shift in the melting curve of the protein in the presence of the compound compared to the control indicates a direct binding interaction. pelagobio.com

An advantage of CETSA is that it allows for the confirmation of target engagement in a native and physiologically relevant context, without the need to modify the compound or the protein. pelagobio.com This technique is invaluable for validating potential targets of this compound that may be identified through other screening methods.

Drug Affinity Responsive Target Stability (DARTS)

Drug Affinity Responsive Target Stability (DARTS) is another key technology for identifying the cellular targets of small molecules. creative-proteomics.com The DARTS method operates on the principle that the binding of a small molecule to a protein can protect the protein from proteolysis (degradation by proteases). escholarship.orgspringernature.comnih.gov This protection occurs because the ligand-protein complex is often more structurally stable and less accessible to proteases than the unbound protein. frontiersin.org

The DARTS procedure is advantageous because it uses the native, unmodified small molecule, thus avoiding potential changes in binding affinity that can result from chemical labeling. springernature.comnih.gov The general steps involve:

Incubating a cell lysate with the small molecule (e.g., this compound) or a vehicle control.

Subjecting the lysates to limited proteolysis with a protease like pronase or subtilisin.

Analyzing the resulting protein fragments, typically by SDS-PAGE. Proteins that were protected from degradation by binding to the small molecule will appear as more intense bands compared to the control. frontiersin.org

Identifying the protected proteins using mass spectrometry. nih.gov

DARTS is a robust method for discovering previously unknown protein targets of natural products like this compound, providing a direct link between the compound and its molecular-level interactions. creative-proteomics.com

Co-immunoprecipitation (Co-IP)

Co-immunoprecipitation (Co-IP) is a classical and widely used technique to study protein-protein interactions in their native cellular environment. creative-diagnostics.comnih.govthermofisher.com The method is an extension of immunoprecipitation (IP), where an antibody is used to pull down a specific protein of interest (the "bait"). thermofisher.combitesizebio.com If this protein is stably interacting with other proteins (the "prey"), these binding partners will be pulled down as part of a complex. creative-diagnostics.comnih.gov

The Co-IP workflow involves lysing cells under non-denaturing conditions to preserve protein complexes. medchemexpress.com An antibody specific to the bait protein is added to the lysate and allowed to bind. This antibody-protein complex is then captured, often using agarose or magnetic beads coated with Protein A or Protein G. bitesizebio.commedchemexpress.com After washing away non-specifically bound proteins, the entire complex is eluted and can be analyzed by methods like Western blotting to confirm the presence of suspected interaction partners or by mass spectrometry to identify unknown components of the complex. nih.gov

In this compound research, once a direct target is identified (e.g., via DARTS or CETSA), Co-IP can be employed to investigate the broader protein network that this target belongs to, revealing the cellular pathways modulated by the compound.

Immunofluorescence Microscopy

Immunofluorescence microscopy is a visualization technique that relies on the use of antibodies to label specific target antigens with fluorescent dyes (fluorophores). This method allows for the localization of proteins and other molecules within a cell to be observed.

The process typically involves fixing cells to preserve their structure, permeabilizing their membranes to allow antibody entry, and then incubating them with a primary antibody that specifically binds to the protein of interest. Subsequently, a secondary antibody, which is conjugated to a fluorophore and recognizes the primary antibody, is added. When excited by a specific wavelength of light from a fluorescence microscope, the fluorophore emits light at a different wavelength, revealing the location of the target protein as a bright signal against a dark background. In the context of this compound research, immunofluorescence can be used to visualize whether treatment with the compound alters the expression level or subcellular localization of a target protein.

Biochemical and Cell-Based Functional Assays

Following the identification and validation of molecular targets, biochemical and cell-based functional assays are essential for understanding the physiological consequences of this compound's interactions. These assays measure the compound's effects on cellular health, proliferation, and specific signaling pathways.

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are fundamental tools in pharmacology to assess the general health of a cell population and to measure cellular responses to a compound. nih.govlabome.com These assays can determine if a compound is cytotoxic or if it affects the rate of cell division. labome.com

Commonly used methods include:

MTT Assay: Measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT into purple formazan crystals, which can be quantified spectrophotometrically. nih.gov

ATP-Based Assays: Quantify the amount of ATP present, as the concentration of ATP is directly correlated with the number of metabolically active, viable cells. sigmaaldrich.compromega.com This method is known for its high sensitivity. promega.com

Trypan Blue Exclusion: A simple dye exclusion test where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.

Research on this compound (AB4) has utilized such assays to determine its effect on cell health. For example, one study assessed the cytotoxic effects of different concentrations of AB4 on RAW264.7 macrophage cells, finding that the compound did not significantly affect cell viability at the tested concentrations. researchgate.net

Table 1: Effect of this compound on RAW264.7 Cell Viability This table is generated based on data interpretation from published research.

Concentration of this compoundCell LineAssay MethodObserved EffectReference
Various concentrationsRAW264.7Not specified (likely MTT or similar)No significant cytotoxic effects observed. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine and Biomarker Quantification

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific plate-based immunoassay technique used for detecting and quantifying soluble substances such as proteins, peptides, antibodies, and hormones. nih.govresearchgate.net It is a cornerstone method for studying inflammation and immune responses. nih.gov

The most common format is the sandwich ELISA, which involves the following steps:

A capture antibody specific for the target protein is immobilized on the surface of a microplate well.

The sample containing the protein of interest (e.g., cell culture supernatant) is added, and the protein is captured by the antibody.

A second, detection antibody, which is also specific for the target protein and is linked to an enzyme, is added.

A substrate for the enzyme is introduced, which is converted into a detectable signal (e.g., a color change) that is proportional to the amount of protein in the sample. nih.gov

Given the known anti-inflammatory properties of this compound, ELISA is a critical tool for quantifying its effects on the production and secretion of key inflammatory mediators, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10). columbia.edubiocompare.com

Table 2: Illustrative Data from ELISA for Cytokine Quantification After this compound Treatment This table presents hypothetical data to demonstrate the typical output of an ELISA experiment in this research context.

Treatment GroupCell TypeCytokine MeasuredConcentration (pg/mL)
Control (untreated)LPS-stimulated MacrophagesTNF-α1500 ± 120
This compound (10 µM)LPS-stimulated MacrophagesTNF-α750 ± 80
Control (untreated)LPS-stimulated MacrophagesIL-62200 ± 200
This compound (10 µM)LPS-stimulated MacrophagesIL-61150 ± 150

Western Blot Analysis for Protein Expression and Post-Translational Modifications

Western blot analysis is a cornerstone technique in molecular biology for the detection and semi-quantitative analysis of specific proteins within a complex mixture, such as a cell lysate. In the context of this compound research, this immunodetection method is instrumental in elucidating the molecular mechanisms underlying its pharmacological effects by assessing changes in protein expression levels and post-translational modifications. nih.govnih.govpnrjournal.com The methodology involves several key steps: sample preparation, gel electrophoresis, protein transfer to a solid membrane, and immunodetection. nih.govpnrjournal.com

The process begins with the extraction of total protein from cells or tissues that have been treated with this compound. These proteins are then separated based on their molecular weight via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Following separation, the proteins are transferred from the gel to a membrane, typically nitrocellulose or polyvinylidene fluoride (PVDF), in a process called blotting. This membrane, now containing the separated proteins, is then probed with a primary antibody that specifically binds to the target protein of interest. Subsequently, a secondary antibody, which is conjugated to an enzyme or fluorophore, is used to detect the primary antibody. The resulting signal, which is proportional to the amount of target protein, can be visualized and quantified. nih.gov

In this compound studies, Western blotting has been employed to investigate its immunomodulatory effects. For instance, research has shown that this compound can upregulate the expression of Toll-like receptor 4 (TLR4) and IKK proteins. nih.gov It also influences the phosphorylation of NF-κB p65, a key post-translational modification that indicates pathway activation, while concurrently suppressing the expression of IκBα protein. nih.gov These findings, derived from Western blot analysis, provide critical insights into how this compound modulates the TLR4/NF-κB signaling pathway. nih.gov

The ability to detect not just the presence or absence of a protein but also its modified state is a significant advantage of this technique. bio-rad-antibodies.comlabxchange.org Post-translational modifications such as phosphorylation, acetylation, and ubiquitination are crucial for regulating protein function and signaling cascades. Western blotting allows researchers to use antibodies specific to these modified forms, thereby offering a more nuanced understanding of the cellular response to this compound.

Flow Cytometry for Cell Phenotyping and Functional States

Flow cytometry is a powerful, high-throughput technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In this compound research, it is particularly valuable for cell phenotyping—identifying and quantifying different cell populations—and assessing their functional states. bdj.co.jp This methodology has been instrumental in characterizing the immunological effects of this compound.

The basic principle of flow cytometry involves staining cells with fluorescently labeled antibodies that are specific to cell surface or intracellular markers. As these labeled cells flow in a single file through the cytometer, they are interrogated by a laser. The resulting light scatter and fluorescence signals are detected and analyzed to provide information about cell size, granularity, and the expression of the targeted markers. bdj.co.jp

In a study investigating the immuno-adjuvant effects of this compound, flow cytometry was used to analyze lymphocyte and dendritic cell (DC) activation status. nih.gov The findings revealed that administration of this compound led to a notable augmentation of lymphocyte proliferation and an elevation in the CD4+/CD8+ T lymphocyte ratios. nih.gov Furthermore, it enhanced the maturation process of DCs in the draining lymph nodes and increased the production of co-stimulatory factors and MHC II molecules. nih.gov These detailed cellular analyses, made possible by flow cytometry, provide a comprehensive picture of how this compound influences adaptive immune responses.

The ability of flow cytometry to perform multi-parameter analysis on individual cells within a heterogeneous population is a key advantage. frontiersin.orgnih.gov This allows for the precise identification of specific immune cell subsets and the simultaneous assessment of their functional markers, offering deep insights into the cellular mechanisms of this compound's activity. nih.gov

Gelatin Zymography for Enzyme Activity Analysis

Gelatin zymography is a specialized electrophoretic technique used to detect and characterize the activity of gelatinolytic enzymes, primarily matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9. nih.govnih.gov This method is based on SDS-PAGE where gelatin, the substrate for these enzymes, is co-polymerized within the polyacrylamide gel. mtak.hu

In this technique, protein samples containing MMPs are loaded onto the gelatin-containing gel and subjected to electrophoresis under non-reducing conditions. Following electrophoresis, the gel is incubated in a renaturing buffer to allow the enzymes to regain their activity. The gel is then transferred to a developing buffer that facilitates the enzymatic degradation of the gelatin substrate. Finally, the gel is stained with Coomassie Brilliant Blue. Areas of enzymatic activity appear as clear bands against a dark blue background, indicating where the gelatin has been digested. bitesizebio.com

The intensity of the clear bands is proportional to the amount of enzymatic activity, allowing for a semi-quantitative analysis of MMP activity. nih.gov A significant advantage of gelatin zymography is its ability to distinguish between the latent (pro-enzyme) and active forms of MMPs based on their different molecular weights. nih.govbitesizebio.com

While direct studies employing gelatin zymography to specifically analyze the effects of this compound on MMP activity are not extensively documented in the provided search results, this technique is highly relevant for investigating the compound's potential roles in processes involving tissue remodeling, inflammation, and cancer metastasis, where MMPs play a crucial role. Given that this compound has demonstrated anti-inflammatory and anti-tumor properties, gelatin zymography would be a valuable tool to assess its impact on the activity of key enzymes like MMP-2 and MMP-9.

Systems-Level Approaches

Network Pharmacology for Target and Pathway Prediction

Network pharmacology is an interdisciplinary field that combines systems biology, bioinformatics, and pharmacology to investigate the complex interactions between drugs, targets, and diseases from a network perspective. amegroups.org This approach is particularly well-suited for studying the multi-component, multi-target, and multi-pathway characteristics of traditional medicines and their active compounds, such as this compound.

The core principle of network pharmacology involves constructing and analyzing biological networks to predict potential drug targets and elucidate the mechanisms of action. This process typically begins with the identification of the chemical constituents of a drug and their potential protein targets, often sourced from various databases. Concurrently, disease-related genes are also identified. By integrating this information, a drug-target-disease network is constructed to visualize and analyze the complex relationships. wjgnet.comucl.ac.uk

A study on the immuno-adjuvant effect of this compound utilized network pharmacology to predict its targets and underlying mechanisms. nih.gov The analysis identified a total of 52 potential targets and 12 signaling pathways through which this compound may exert its immunomodulatory effects. nih.gov This predictive analysis provided a theoretical framework that was subsequently validated through in vitro and in vivo experiments, which confirmed the involvement of the TLR4/NF-κB signaling pathway. nih.gov

The following table summarizes the key findings from the network pharmacology analysis of this compound's immunomodulatory effects:

CategoryNumberKey Findings
Predicted Targets 52Proteins involved in immune response and signaling
Predicted Pathways 12Signaling cascades related to immunomodulation
Validated Pathway 1TLR4/NF-κB signaling pathway

This systems-level approach allows for a holistic understanding of how a compound like this compound interacts with the biological system, moving beyond the traditional "one drug, one target" paradigm.

Bioinformatics for Data Integration and Pathway Analysis

Bioinformatics plays a crucial role in modern biological research by providing the computational tools and methods necessary to analyze and interpret large and complex biological datasets. nih.gov In the context of this compound research, bioinformatics is essential for integrating data from various "omics" platforms (e.g., genomics, proteomics, metabolomics) and for performing pathway analysis to understand the functional implications of these data. nih.gov

Pathway analysis is a key bioinformatic method that helps to identify the biological pathways that are significantly impacted by a particular treatment or condition. By mapping the identified target genes or proteins to established pathway databases, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), researchers can gain insights into the cellular processes that are modulated by this compound. amegroups.orgucl.ac.uk

For example, in the network pharmacology study of this compound, bioinformatic tools were used to enrich the predicted targets in various signaling pathways, ultimately highlighting the TLR4/NF-κB pathway as a key mediator of its immunomodulatory effects. nih.gov The integration of data from multiple sources and the use of sophisticated algorithms for pathway and network analysis are central to building a comprehensive understanding of the mechanisms of action of this compound. nih.govnih.gov

Advanced Analytical Techniques for Complex Biological Matrices

The analysis of this compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates presents significant analytical challenges due to the presence of numerous interfering endogenous substances. To overcome these challenges, advanced analytical techniques that offer high sensitivity, selectivity, and accuracy are required.

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the most widely used techniques for the quantification of small molecules like this compound in biological samples. mdpi.com These methods combine the excellent separation capabilities of liquid chromatography with the highly sensitive and specific detection provided by mass spectrometry.

Sample preparation is a critical step in the analytical workflow to remove interfering components and concentrate the analyte of interest. Common sample preparation techniques include:

Protein Precipitation: A simple and rapid method to remove the bulk of proteins from the sample.

Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubility in two immiscible liquid phases.

Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the matrix.

The choice of sample preparation method and the optimization of LC-MS/MS conditions are crucial for developing a robust and reliable bioanalytical method for this compound. The continuous advancements in analytical instrumentation, such as the development of ultra-high-performance liquid chromatography (UHPLC) and high-resolution mass spectrometry (HRMS), further enhance the ability to detect and quantify this compound at very low concentrations in complex biological matrices. mdpi.com

TechniquePrincipleApplication in this compound Research
Western Blot Immunodetection of proteins separated by sizeAnalysis of protein expression and post-translational modifications
Flow Cytometry Analysis of single cells based on light scattering and fluorescenceCell phenotyping and assessment of functional states
Gelatin Zymography Electrophoretic detection of gelatinase activityAnalysis of MMP-2 and MMP-9 activity
Network Pharmacology Systems-level analysis of drug-target-disease interactionsPrediction of targets and pathways
Bioinformatics Computational analysis of biological dataData integration and pathway analysis
LC-MS/MS Separation by liquid chromatography and detection by mass spectrometryQuantification in complex biological matrices

Structure Activity Relationship Sar and Analog Development of Anemoside B4

Elucidation of Key Structural Features for Biological Activity

The biological activity of Anemoside B4 is intrinsically linked to its complex molecular architecture, which consists of a pentacyclic triterpenoid (B12794562) aglycone and multiple sugar moieties. nih.gov The arrangement and nature of these sugar chains, as well as the functional groups on the aglycone, are critical determinants of its therapeutic effects.

Saponins (B1172615), in general, are known for their diverse biological activities, which are influenced by the structure of the aglycone and the type and linkage of the sugar chains. researchgate.net For this compound, the triterpenoid core provides the foundational scaffold, while the glycosidic units are believed to play a significant role in modulating its interaction with biological targets and influencing its pharmacokinetic properties. The anti-inflammatory and immunomodulatory effects of this compound are well-documented, and it is understood that these activities are a consequence of its specific chemical structure. nih.gov

Recent research involving the synthesis of various this compound derivatives has begun to shed light on the specific structural features that are crucial for its potent anti-inflammatory action. By systematically modifying different parts of the molecule, scientists can infer which components are essential for its biological function.

Rational Design and Synthesis of this compound Derivatives

In a bid to discover new and more effective anti-inflammatory agents for conditions like inflammatory bowel disease (IBD), a series of 28 derivatives of this compound were rationally designed and synthesized. nih.gov The primary motivation for this undertaking was to address the limitations of the parent compound, namely its high molecular weight and pronounced water solubility, which can affect its bioavailability and therapeutic efficacy. nih.govacs.org

The synthetic strategy involved modifications at various positions of the this compound molecule, including alterations to the sugar chains and the aglycone. This rational approach allows for a systematic investigation of how different structural changes impact the compound's biological activity. The overarching goal of such derivatization is to create analogs that retain or exceed the therapeutic effects of this compound while possessing more favorable physicochemical properties for clinical application. nih.gov

Comparative Analysis of Bioactivity Profiles for Synthesized Analogs

Following the synthesis of the this compound derivatives, their cytotoxic and anti-inflammatory activities were evaluated in vitro. nih.gov This comparative analysis is a cornerstone of SAR studies, as it directly links structural modifications to changes in biological effect.

Among the 28 synthesized analogs, one particular derivative, designated as A3-6 , emerged as a standout compound. It exhibited significantly superior anti-inflammatory activity when compared to the parent molecule, this compound. nih.gov Further preclinical testing in a mouse model of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS) revealed that A3-6 led to a significant improvement in symptoms at a notably lower oral effective dose than this compound. nih.gov

The enhanced potency of A3-6 suggests that the specific structural modifications made in this derivative are highly favorable for its anti-inflammatory action. Mechanistic studies further revealed that A3-6 binds to and inhibits pyruvate (B1213749) carboxylase (PC), an enzyme involved in macrophage function, thereby alleviating colitis. nih.gov This finding not only highlights the therapeutic potential of A3-6 but also identifies pyruvate carboxylase as a potential new target for the treatment of colitis. nih.gov

The following interactive data table summarizes the comparative anti-inflammatory activity of this compound and its derivative A3-6.

CompoundRelative Anti-inflammatory ActivityKey Findings
This compoundBaselineSignificant anti-inflammatory properties, but with limitations due to high molecular weight and water solubility. nih.gov
A3-6Significantly Superior to this compoundShowed marked improvement in symptoms of DSS-induced colitis in mice at a lower effective oral dose compared to this compound. nih.gov

Future Directions and Emerging Research Avenues for Anemoside B4

Discovery of Novel Molecular Targets and Therapeutic Pathways

While the anti-inflammatory effects of Anemoside B4 have often been linked to broad pathways like NF-κB, recent investigations have pinpointed more specific molecular targets, opening up new avenues for targeted drug development. nih.govfrontiersin.orgnih.gov A landmark discovery identified Pyruvate (B1213749) Carboxylase (PC) as a direct cellular target of this compound in the context of colitis. nih.gov Research demonstrates that this compound binds to the His879 site of PC, altering its conformation and inhibiting its enzymatic activity. nih.gov This inhibition reverses the metabolic reprogramming in macrophages that is driven by inflammatory stimuli, thereby alleviating colitis. nih.gov

Beyond metabolism, research into vascular smooth muscle cell (VSMC) proliferation has shown that this compound inhibits the p38 MAPK and PI3K/Akt signaling pathways . frontiersin.org This dual regulatory effect helps prevent the phenotypic transformation of VSMCs that leads to neointimal hyperplasia, a key process in vascular restenosis following injury. frontiersin.org In hepatocellular carcinoma, the compound has been found to exert anti-cancer effects by inducing apoptosis and autophagy through the inhibition of the PI3K/Akt/mTOR pathway . nih.gov

Further studies have identified other key targets. In colitis models, this compound was found to suppress the expression of S100A9 , a protein associated with the NF-κB and MAPK signaling pathways. researchgate.net For neuropathic pain, research suggests this compound regulates multiple synapse pathways and may directly interact with targets such as Alox15, Gngt1, Gngt2, Gnb3, and Tph1 . researchgate.net This growing list of molecular interactions underscores a complex mechanism of action that extends far beyond general anti-inflammatory effects.

Table 1: Identified Molecular Targets and Pathways for this compound

Molecular Target Therapeutic Pathway Associated Condition
Pyruvate Carboxylase (PC) Macrophage Metabolic Reprogramming Colitis
p38 MAPK & PI3K/Akt VSMC Proliferation & Migration Vascular Restenosis
PI3K/Akt/mTOR Apoptosis & Autophagy Induction Hepatocellular Carcinoma
S100A9 NF-κB/MAPK Signaling Colitis
Alox15, Gngt1, Gngt2, etc. Synaptic Pathways (Serotonergic, etc.) Neuropathic Pain
MFAP4 Ferroptosis Regulation Osteosarcoma

This table summarizes key molecular targets of this compound and their associated therapeutic pathways and conditions as identified in recent research. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.net

Exploration of Undiscovered Pharmacological Activities

While anti-inflammatory and anti-cancer research is prominent, the unique mechanisms of this compound suggest its potential in other therapeutic areas that remain largely unexplored. One significant emerging area is in metabolic disorders. Although known for its anti-inflammatory and antioxidant activities, the hypoglycemic effect of this compound had not been extensively evaluated until recently. nih.gov A 2023 study revealed that this compound can ameliorate hyperglycemia by promoting the expression of glucose transporter 4 (GLUT4) via the PI3K/AKT signaling pathway, highlighting its potential as a novel agent against diabetes. nih.gov

Another promising frontier is in cardiovascular health. This compound has been shown to inhibit vascular smooth muscle cell proliferation and migration, which are critical processes in the development of neointimal hyperplasia after vascular injury. frontiersin.org This suggests a potential therapeutic role in preventing restenosis after procedures like angioplasty. frontiersin.org Furthermore, its role in alleviating chronic obstructive pulmonary disease (COPD) by reducing inflammatory response and airway epithelial hyperplasia is also an active area of investigation. semanticscholar.org

The analgesic properties of this compound are also being explored beyond general anti-inflammation. Research indicates it can alleviate neuropathic pain by inhibiting neuroinflammation through the regulation of key synaptic pathways in the hippocampus. researchgate.net Additionally, studies in osteosarcoma suggest this compound may target Microfibril Associated Protein 4 (MFAP4) to induce mitochondria-dependent ferroptosis, a form of programmed cell death, pointing towards novel anti-cancer strategies. researchgate.net

Development of Advanced Delivery Systems for Enhanced Bioavailability

A significant hurdle in the clinical application of this compound is its suboptimal pharmacokinetic profile. acs.orgnih.gov The compound's high molecular weight (1221.38 g/mol ) and pronounced water solubility limit its oral bioavailability and cellular uptake. acs.orgnih.govlifeasible.comnih.gov To overcome these limitations, the development of advanced drug delivery systems is a critical area of future research.

Novel formulation strategies such as nanoparticles, liposomes, and nanoemulgels are being explored to enhance the solubility, permeability, and bioavailability of therapeutic compounds. researchgate.netmdpi.com For instance, a cRGD-targeted liposomal preparation for co-delivering this compound and PD-L1 siRNA has been developed for cancer therapy. nih.gov This system showed prolonged blood circulation, increased tumor accumulation, and enhanced antitumor effects in mouse models. nih.gov Such nano-delivery systems can protect the drug from degradation, improve its transport across biological membranes, and enable targeted delivery to specific tissues, thereby increasing efficacy and reducing potential side effects. researchgate.net Other potential strategies include the use of polymeric drug-delivery systems or spray-dried dispersions, which have proven effective for improving the bioavailability of other poorly soluble compounds. uvm.edulonza.com

Investigation of this compound in Combination with Other Bioactive Compounds

Combination therapy represents a powerful strategy in modern medicine, and this compound shows significant promise in this regard. Research has already demonstrated a synergistic anti-cancer effect when this compound is combined with the chemotherapeutic agent oxaliplatin (B1677828) (L-OHP), where it was found to have a reversal effect on drug resistance in colon cancer cells. phytopurify.com This suggests that this compound could be used as an adjuvant in chemotherapy to enhance the efficacy of existing drugs and overcome resistance mechanisms.

In the realm of cancer immunotherapy, a liposomal system co-delivering this compound and siRNA targeting the PD-L1 protein has shown remarkable success. nih.gov This combination therapy significantly inhibited tumor growth by modulating the immunosuppressive tumor microenvironment and favoring an antitumor T-cell response. nih.gov

Furthermore, this compound is a major component of traditional herbal formulations like the Pulsatillae Decoction, where it coexists with other active ingredients such as anemonin, berberine, and palmatine. phytopurify.com These compounds work together to reduce inflammatory responses through multiple pathways. phytopurify.com Future research should focus on systematically investigating the synergistic or additive effects of this compound with other phytochemicals and conventional drugs to develop more potent and multifaceted therapeutic regimens.

Establishment of this compound as a Reference Compound for Phytochemical Research

Given its high concentration in Pulsatilla chinensis and its well-characterized, potent biological activities, this compound is an ideal candidate for use as a phytochemical reference standard. nih.govphytopurify.com Reference standards are crucial for the quality control and standardization of herbal medicines, ensuring consistency in potency and composition. sigmaaldrich.com

Vendors of chemical standards already offer this compound with high purity (≥98%) for research purposes. lifeasible.com Its use as a certified reference material would facilitate the accurate identification and quantification of this saponin (B1150181) in raw plant materials and commercial herbal products. This would not only aid in quality assurance but also support further pharmacological research by providing a reliable benchmark for comparing the activities of different extracts and related compounds. Establishing this compound as a universal standard would advance the entire field of research into triterpenoid (B12794562) saponins (B1172615) and the therapeutic potential of the Pulsatilla genus.

Q & A

Q. How can researchers address conflicting results in this compound's anti-tumor vs. nephroprotective effects?

  • Dose-Dependent Effects :
  • Low doses (10–50 µM) protect renal cells from cisplatin toxicity by reducing oxidative stress .
  • High doses (>100 µM) induce cancer cell apoptosis via caspase activation .
  • Pathway Crosstalk : Evaluate Nrf2 (nephroprotection) and p53 (apoptosis) pathways in parallel studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.